molecular formula C16H10F3NO B1325428 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-59-3

2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone

Cat. No.: B1325428
CAS No.: 898784-59-3
M. Wt: 289.25 g/mol
InChI Key: HGNGJBPVDZSFMA-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone is an organic compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone typically involves the reaction of 4-cyanobenzaldehyde with trifluoromethylacetophenone under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acid chloride (such as trifluoroacetyl chloride) reacts with 4-cyanobenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance reaction efficiency and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylacetic acid: Shares the cyanophenyl group but differs in the functional group attached to the phenyl ring.

    Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the cyanophenyl group.

    4-Cyanobenzaldehyde: Contains the cyanophenyl group but lacks the trifluoromethyl group.

Uniqueness

2-(4-Cyanophenyl)-4’-trifluoromethylacetophenone is unique due to the combination of both the cyanophenyl and trifluoromethyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-13(6-8-14)15(21)9-11-1-3-12(10-20)4-2-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNGJBPVDZSFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642338
Record name 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-59-3
Record name 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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